1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a structurally complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with a 1,2,4-oxadiazole moiety and two distinct aryl groups. Its design integrates pharmacophores associated with diverse biological activities, including enzyme inhibition, antimicrobial, and anti-inflammatory properties, as inferred from analogous compounds in the literature . Key structural elements include:
Properties
IUPAC Name |
3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O5/c1-11-4-5-12(8-15(11)23)29-21(30)18-19(22(29)31)28(27-25-18)10-17-24-20(26-34-17)14-7-6-13(32-2)9-16(14)33-3/h4-9,18-19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWJIKAROOMPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step synthetic routes. The preparation methods often include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the dimethoxyphenyl group: This step involves the use of dimethoxybenzene derivatives in a substitution reaction.
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This is typically achieved through a cycloaddition reaction involving azides and alkynes.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds containing oxadiazole and triazole derivatives exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines .
Antimicrobial Properties : The presence of the oxadiazole moiety has been associated with antimicrobial activity. Research has demonstrated that similar compounds can effectively combat bacterial and fungal infections. The unique combination of functional groups in this compound may enhance its potency against resistant strains of microbes .
Anti-inflammatory Effects : Compounds with similar structural features have been reported to possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation. The mechanism likely involves the modulation of inflammatory pathways at the cellular level .
Agricultural Applications
The compound's potential extends beyond medicinal chemistry into agriculture. Oxadiazoles are recognized for their efficacy as agrochemicals. They can act as herbicides or fungicides due to their ability to disrupt biological processes in pests and pathogens. The specific compound may offer new avenues for developing environmentally friendly agricultural products .
Material Science Applications
In material science, the unique properties of the compound can be harnessed for creating advanced materials. Its structural characteristics suggest potential applications in the development of polymers with enhanced thermal stability and UV resistance. These materials could find use in coatings or packaging that require durability under harsh environmental conditions .
Case Studies
- Anticancer Research : A study evaluated the cytotoxic effects of various oxadiazole derivatives on breast cancer cell lines. The findings indicated that derivatives similar to the compound discussed showed a significant reduction in cell viability compared to controls .
- Antimicrobial Testing : In another investigation, compounds featuring the oxadiazole structure were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone around treated samples containing oxadiazoles .
Mechanism of Action
The mechanism of action of 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Core Heterocycles : The target compound’s pyrrolo-triazole-dione core is distinct from pyrazolo-pyrimidines or pyrimido-oxazine-diones , which may confer unique conformational stability.
Fluorine Substituent : The 3-fluoro-4-methylphenyl group mirrors trends in fluorinated kinase inhibitors (e.g., ), where fluorine enhances bioavailability and target affinity.
Pharmacological and Physicochemical Properties
- Bioactivity : While the target compound’s exact activities are unconfirmed, structurally related pyrrolo-isoxazole-diones exhibit analgesic and anti-inflammatory effects (EC50: 10–50 μM) , and pyrazolo-pyrimidines show kinase inhibition (IC50: <100 nM) .
- Solubility and Stability : The oxadiazole and triazole-dione moieties likely improve solubility compared to purely aromatic systems (e.g., bistriazole-thiones ), though the fluorine substituent may increase lipophilicity (clogP ~3.5 estimated).
- Synthetic Feasibility : Analogous oxadiazole-containing compounds are synthesized via cycloaddition or coupling reactions (yields: 70–85%) , suggesting similar routes for the target compound.
Biological Activity
The compound 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic molecule that incorporates several pharmacologically relevant motifs. This article aims to detail its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxadiazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
- Dimethoxyphenyl and Fluoromethylphenyl Substituents : These groups may enhance the compound's lipophilicity and potential interactions with biological targets.
Molecular Formula
The molecular formula is with a molecular weight of approximately 425.48 g/mol.
Biological Activity Overview
Research has demonstrated that compounds containing oxadiazole and triazole moieties exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Activity : The presence of the oxadiazole ring has been linked to significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds similar to this structure have been noted for their ability to inhibit inflammatory pathways.
Anticancer Activity
Recent studies indicate that oxadiazole derivatives can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example:
- A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the micromolar range .
Antimicrobial Activity
The antimicrobial efficacy of compounds containing the oxadiazole ring has been widely documented. Key findings include:
- Broad-Spectrum Activity : Research shows that these compounds are effective against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli .
| Compound Type | Activity Type | Example Pathogens | Reference |
|---|---|---|---|
| Oxadiazole Derivatives | Antibacterial | S. aureus, E. coli | |
| Oxadiazole Derivatives | Antifungal | Candida albicans |
Anti-inflammatory Effects
Compounds similar to this one have shown potential in reducing inflammation markers in vitro. For example:
- Studies have indicated that certain oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Case Studies
- Case Study on Anticancer Properties : A derivative of the oxadiazole scaffold was tested in vivo using mouse models of cancer. The results indicated a significant reduction in tumor size compared to controls.
- Case Study on Antimicrobial Resistance : In a comparative study against standard antibiotics, certain oxadiazole derivatives exhibited superior activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., THF/water mixtures), catalysts (e.g., copper sulfate with sodium ascorbate for click chemistry), and temperature (e.g., 50°C for 16 hours). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity . Monitor reaction progress using TLC or HPLC to identify intermediate byproducts.
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with analogous triazole-pyrrolo compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dione moiety) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What initial biological screening approaches are suitable for assessing its bioactivity?
- Methodological Answer : Conduct in vitro assays targeting enzymes/receptors relevant to the structural motifs (e.g., triazole derivatives often exhibit kinase inhibition). Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values to reference compounds .
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide synthesis optimization?
- Methodological Answer : Employ quantum chemical calculations (DFT at B3LYP/6-311G** level) to model transition states and activation energies for key steps (e.g., cyclization of the pyrrolo-triazole core). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PARP-1) . Validate predictions with experimental kinetic studies (e.g., varying substituents on the oxadiazole ring) .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer :
- Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of the 2,4-dimethoxyphenyl group) causing peak splitting .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., 3aH,6aH diastereomers) by comparing experimental and simulated powder XRD patterns .
- Cross-Validation : Reconcile DFT-optimized geometries with experimental bond lengths/angles from crystallographic data .
Q. What strategies elucidate the reaction mechanism of the oxadiazole moiety’s incorporation?
- Methodological Answer :
- Isotopic Labeling : Use 15N-labeled precursors to track nitrile oxide cycloaddition pathways .
- Kinetic Profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., nucleophilic substitution at the oxadiazole C5 position) .
- Computational Mapping : Identify electron-deficient regions (MEP surfaces) favoring electrophilic attacks .
Q. How to design experiments for neuroprotective effect evaluation?
- Methodological Answer :
- In Vitro Models : Use glutamate-induced oxidative stress in SH-SY5Y neurons; measure ROS levels (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye) .
- In Silico ADMET : Predict blood-brain barrier permeability (SwissADME) and toxicity (ProTox-II) to prioritize analogs .
- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and autophagy pathways (LC3-II/LC3-I ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
